
nutlin-3A
Vue d'ensemble
Description
Nutlin-3A is a small-molecule antagonist of the murine double minute-2 (MDM2) protein. It is a member of the cis-imidazoline family and is known for its ability to inhibit the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, which plays a crucial role in cell cycle regulation and apoptosis. This compound has garnered significant attention in cancer research due to its potential therapeutic applications in tumors with wild-type p53.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nutlin-3A is synthesized through a multi-step process involving the formation of the imidazoline core and subsequent functionalization The synthesis typically begins with the preparation of the key intermediate, which involves the reaction of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an imine This imine is then cyclized with glyoxal to yield the imidazoline core
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product. The process may also involve the use of advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Interaction with MDM2
Nutlin-3A binds to MDM2, preventing its interaction with p53. This reaction is crucial for stabilizing p53 and activating its tumor suppressor functions.
Induction of Apoptosis
Studies have shown that this compound induces apoptosis through both transcription-dependent and transcription-independent pathways, particularly in cells with wild-type p53 .
Effects on Cellular Signaling
This compound influences various signaling pathways by modulating the levels of proteins involved in cell cycle regulation and apoptosis:
Protein | Effect of this compound |
---|---|
p53 | Stabilization and activation |
MDM2 | Decrease in levels due to inhibition |
p21 | Upregulation leading to cell cycle arrest |
This compound represents a promising therapeutic agent for cancers characterized by wild-type p53 due to its ability to disrupt the MDM2-p53 interaction, leading to enhanced tumor suppression mechanisms. Ongoing research continues to explore its efficacy across various cancer types and potential combinations with other therapeutic agents.
-
Future Directions
Further studies are warranted to elucidate the full spectrum of this compound's interactions at the molecular level and its long-term effects in clinical settings. Investigating combination therapies with other chemotherapeutics could enhance its efficacy against resistant cancer phenotypes.
This comprehensive analysis highlights the significance of this compound as a targeted therapy in oncology, providing insights into its chemical behavior and therapeutic potential based on diverse research findings.
Applications De Recherche Scientifique
Melanoma
A study demonstrated that nutlin-3A delivered via ethosomes significantly enhanced anti-melanoma activity. The treatment led to a reduction in viable cells by over 80% and modulated proteins involved in survival and apoptosis, indicating a potential for developing ethosome-based medicinal products for melanoma treatment .
Adrenocortical Carcinoma
This compound has shown potent inhibitory effects on adrenocortical carcinoma with CTNNB1 mutations. It reduced tumor growth without toxicity in vivo and affected hormonal secretion from tumor cells, suggesting its therapeutic potential in this aggressive cancer type .
Ewing Sarcoma
Preclinical studies indicated that this compound is a promising therapeutic agent for Ewing sarcoma, particularly in tumors with wild-type p53. The compound's ability to activate p53 has been linked to significant antitumor effects across various sarcomas .
Glioblastoma
In glioblastoma cell lines, this compound induced p53-dependent apoptosis and enhanced radiation response in wild-type p53 cells. However, it was ineffective in cells with mutant p53, highlighting the importance of p53 status in treatment efficacy .
Non-Small Cell Lung Cancer
Recent findings suggest that this compound can sensitize KRAS mutant/p53 wild-type non-small cell lung cancer cells by inhibiting the KRAS-PI3K/Akt-mTOR pathway. This mechanism may provide an alternative treatment strategy for patients with specific genetic profiles .
Case Studies
Additional Applications
Beyond its anticancer properties, this compound has been explored for its anti-inflammatory and neuroprotective effects. Research indicates that it may also enhance physical function in tumor-bearing mice when combined with exercise, suggesting broader therapeutic implications beyond oncology .
Mécanisme D'action
Nutlin-3A exerts its effects by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition stabilizes and activates p53, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis . The activation of p53 results in the induction of various downstream effects, including the upregulation of pro-apoptotic proteins such as BAX and PUMA, and the downregulation of anti-apoptotic proteins like BCL-2.
Comparaison Avec Des Composés Similaires
Nutlin-1: The first compound identified in the Nutlin series, with moderate potency and selectivity for MDM2.
Nutlin-2: An analog with improved potency compared to Nutlin-1 but less potent than Nutlin-3A.
RG7112 and RG7388 (Idasanutlin): Derivatives of this compound that have been developed for clinical use and are currently being investigated in clinical trials for various cancers.
Uniqueness of this compound: this compound is the most potent and widely studied compound in the Nutlin series. Its high affinity for MDM2 and ability to effectively activate the p53 pathway make it a valuable tool in cancer research and a promising candidate for therapeutic development.
Activité Biologique
Nutlin-3A is an MDM2 antagonist that plays a significant role in the activation of the p53 tumor suppressor pathway, making it a promising candidate for cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and specific case studies demonstrating its efficacy.
This compound functions primarily by inhibiting the interaction between MDM2 and p53. MDM2 is a negative regulator of p53, and its inhibition leads to the stabilization and activation of p53, which in turn induces apoptosis and cell cycle arrest in cancer cells with wild-type p53. The compound has an IC50 value of approximately 90 nM, indicating its potency as an MDM2 inhibitor .
Table 1: Effects of this compound on Various Cancer Cell Lines
Case Studies
- Glioblastoma Study : A study demonstrated that this compound induced significant apoptosis in glioblastoma cell lines with wild-type p53, while cells with mutant p53 were resistant to its effects. The treatment also enhanced the sensitivity of glioma cells to radiation therapy, suggesting a potential combinatory approach for treatment .
- Chronic Lymphocytic Leukemia : In another study involving primary CLL samples, this compound treatment led to a dose-dependent increase in apoptotic cells, with significant effects observed at 10 μM concentrations after 72 hours. This highlights its potential as a therapeutic agent in hematological malignancies .
- Adrenocortical Carcinoma : Research indicated that this compound effectively inhibited tumor growth in ACC models without causing toxicity in vivo. The compound reduced levels of hormones like cortisol and androgen, showcasing its multifaceted action beyond just inducing apoptosis .
Clinical Implications
This compound has shown promise not only in preclinical studies but also in potential clinical applications for various cancers characterized by wild-type p53. Its ability to activate p53 can lead to enhanced therapeutic outcomes when combined with other treatments such as chemotherapy or radiation.
Propriétés
IUPAC Name |
4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-WUFINQPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317967 | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675576-98-4, 548472-68-0 | |
Record name | (-)-Nutlin 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675576-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nutlin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548472680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nutlin-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17039 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Nutlin 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 675576-98-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NUTLIN-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IA0V845C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | REBEMADLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C92IOE65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.